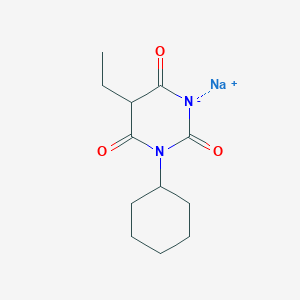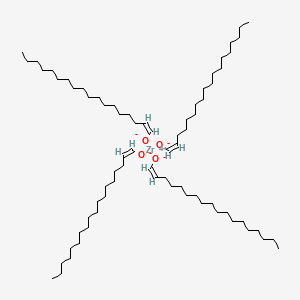
Zirconium(4+) (Z)-octadecen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zirconium(4+) (Z)-octadecen-1-olate is a chemical compound that features zirconium in its +4 oxidation state, coordinated with (Z)-octadecen-1-olate ligands. This compound is part of a broader class of zirconium-based organometallic compounds, which are known for their diverse applications in various fields, including catalysis, materials science, and biomedical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zirconium(4+) (Z)-octadecen-1-olate typically involves the reaction of zirconium tetrachloride with (Z)-octadecen-1-ol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the zirconium precursor. The general reaction scheme can be represented as follows:
ZrCl4+4(Z)-octadecen-1-ol→Zr((Z)-octadecen-1-olate)4+4HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for scaling up the production.
Análisis De Reacciones Químicas
Types of Reactions
Zirconium(4+) (Z)-octadecen-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: Reduction reactions can convert zirconium(4+) to lower oxidation states.
Substitution: Ligand exchange reactions where the (Z)-octadecen-1-olate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products
Oxidation: Zirconium dioxide (ZrO₂) is a major product.
Reduction: Lower oxidation state zirconium compounds.
Substitution: New zirconium complexes with different ligands.
Aplicaciones Científicas De Investigación
Zirconium(4+) (Z)-octadecen-1-olate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its anti-cancer properties and as a component in imaging agents.
Industry: Utilized in the production of advanced materials, including coatings and nanocomposites.
Mecanismo De Acción
The mechanism by which zirconium(4+) (Z)-octadecen-1-olate exerts its effects involves coordination with target molecules through its zirconium center. The compound can interact with various molecular targets, including enzymes and receptors, altering their activity and leading to desired biological or chemical outcomes. The pathways involved often include the formation of stable zirconium-ligand complexes that can modulate the function of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Zirconium(4+) acetate
- Zirconium(4+) propionate
- Zirconium(4+) butyrate
Uniqueness
Zirconium(4+) (Z)-octadecen-1-olate is unique due to its long-chain (Z)-octadecen-1-olate ligands, which impart distinct hydrophobic properties and influence its solubility and reactivity. This makes it particularly suitable for applications in non-polar environments and in the formation of hydrophobic coatings and materials.
Propiedades
Número CAS |
93840-08-5 |
|---|---|
Fórmula molecular |
C72H140O4Zr |
Peso molecular |
1161.1 g/mol |
Nombre IUPAC |
(Z)-octadec-1-en-1-olate;zirconium(4+) |
InChI |
InChI=1S/4C18H36O.Zr/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h4*17-19H,2-16H2,1H3;/q;;;;+4/p-4/b4*18-17-; |
Clave InChI |
JKTWFBBYJFYEAF-PNFPHFRRSA-J |
SMILES isomérico |
CCCCCCCCCCCCCCCC/C=C\[O-].CCCCCCCCCCCCCCCC/C=C\[O-].CCCCCCCCCCCCCCCC/C=C\[O-].CCCCCCCCCCCCCCCC/C=C\[O-].[Zr+4] |
SMILES canónico |
CCCCCCCCCCCCCCCCC=C[O-].CCCCCCCCCCCCCCCCC=C[O-].CCCCCCCCCCCCCCCCC=C[O-].CCCCCCCCCCCCCCCCC=C[O-].[Zr+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



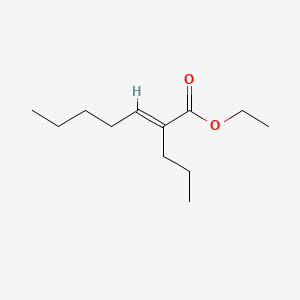
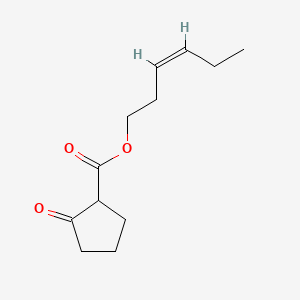
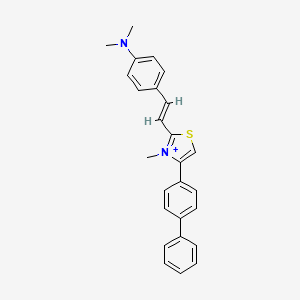
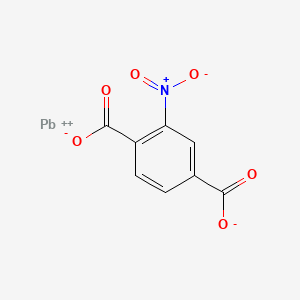
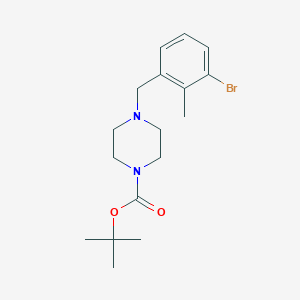

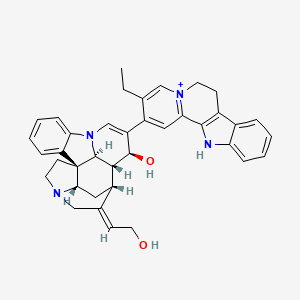
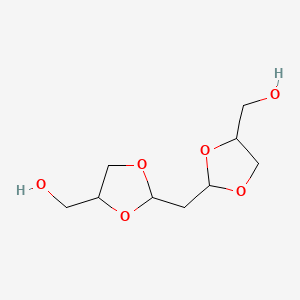
![acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury](/img/structure/B12646058.png)

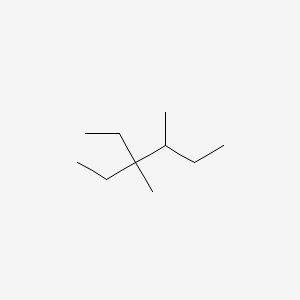
![Tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12646070.png)
